![molecular formula C9H18N2O3 B2999990 [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol CAS No. 2344681-03-2](/img/structure/B2999990.png)

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

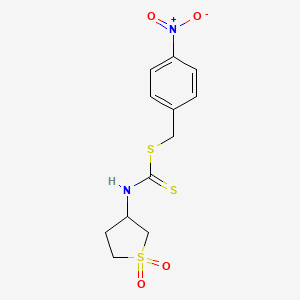

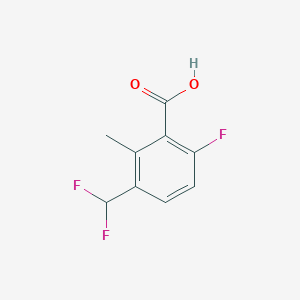

“[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol” is a chemical compound with the CAS Number: 2344681-03-2 . It has a molecular weight of 202.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones (also known as 4 H -3,1-benzoxazin-4-ones) has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 .Chemical Reactions Analysis

The formation of similar compounds has been correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Aplicaciones Científicas De Investigación

Catalytic Hydrogenation and Functional Group Transformation

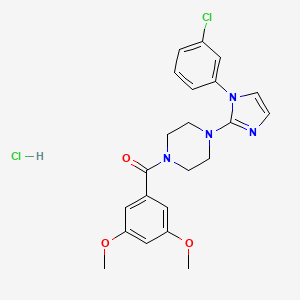

The catalytic hydrogenation of dihydro-oxazines is a pivotal reaction in organic synthesis, facilitating the conversion of functional groups and enabling the synthesis of various amino alcohols and derivatives. Sukhorukov et al. (2008) demonstrated how dihydrooxazines, under mild hydrogenation conditions, can produce a dynamic mixture of products that can be further transformed into amino alcohols and pyrrolidine derivatives, suggesting potential routes for the synthesis and functionalization of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Sukhorukov et al., 2008).

Synthesis of Chitosan Derivatives via Mannich Reaction

The Mannich reaction, a critical method for aminomethylation, was explored by Omura et al. (2001) for the regioselective aminomethylation of phenolic compounds. This approach, especially in the synthesis of chitosan derivatives, showcases the potential for modifying natural polymers or creating bioactive molecules, potentially applicable to [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Omura et al., 2001).

Creation of Cyclic Dipeptidyl Ureas

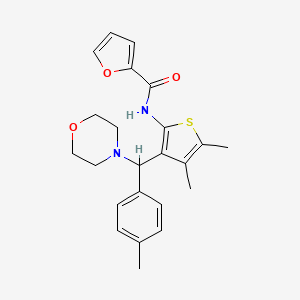

Research by Sañudo et al. (2006) on the synthesis of cyclic dipeptidyl ureas via Ugi reactions and subsequent transformations opens avenues for creating complex heterocyclic structures. This methodology might offer insights into synthesizing related compounds or exploring the bioactivity of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] derivatives (Sañudo et al., 2006).

Synthesis and Molecular Structure Analysis

Research on the synthesis and structural analysis of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one by Hwang et al. (2006), provides valuable insights into the chemical behavior and potential applications of structurally complex molecules. Understanding the crystal structure and molecular interactions could inform the design and synthesis of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] and its derivatives (Hwang et al., 2006).

Amino Sugars and Carbohydrate Mimetics

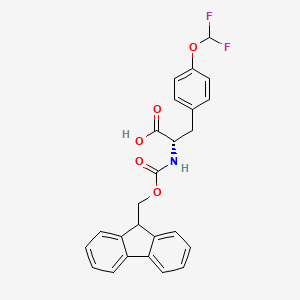

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates, highlighting the versatility of oxazine derivatives in synthesizing complex organic molecules. This work suggests potential pathways for utilizing [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] in the synthesis of bioactive or functional molecules (Pfrengle & Reissig, 2010).

Mecanismo De Acción

Biochemical Pathways

It’s important to note that any drug’s mechanism of action often involves the modulation of biochemical pathways, leading to downstream effects that can be therapeutic or toxic .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment . .

Propiedades

IUPAC Name |

[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFKSZWIPHAVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(COC2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2999922.png)

![6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999925.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)